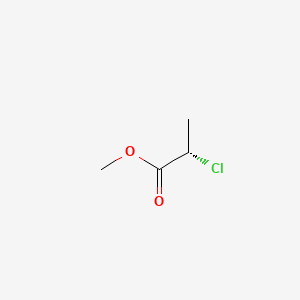

(S)-methyl 2-chloropropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEJCNOTNLZCHQ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70888377 | |

| Record name | Propanoic acid, 2-chloro-, methyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70888377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73246-45-4 | |

| Record name | (-)-Methyl 2-chloropropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73246-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloropropanoate, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073246454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-chloro-, methyl ester, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-chloro-, methyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70888377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Methyl (S)-2-chloropropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-CHLOROPROPANOATE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I72Y13KL31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-methyl 2-chloropropanoate physical properties

An In-depth Technical Guide to the Physical Properties of (S)-Methyl 2-Chloropropanoate

Introduction

This compound, a chiral ester, is a pivotal intermediate in the landscape of modern organic synthesis. Its value is particularly pronounced in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule is often the determining factor for its biological activity.[1] As a versatile chiral building block, it serves as a starting material for the asymmetric synthesis of a wide array of complex, enantiomerically pure compounds.[1] A thorough understanding of its physical properties is not merely academic; it is a prerequisite for its effective handling, purification, reaction design, and scale-up in research and drug development settings. This guide offers a detailed examination of these properties, grounded in established experimental data, to provide researchers and scientists with the technical insights necessary for its successful application.

Chemical Identity

To ensure clarity and precision in scientific communication and material sourcing, the fundamental identifiers for this compound are provided below.

| Identifier | Value |

| IUPAC Name | methyl (2S)-2-chloropropanoate |

| Synonyms | (S)-(-)-2-Chloropropionic acid methyl ester, (-)-Methyl (S)-2-chloropropionate |

| CAS Number | 73246-45-4[1][2] |

| Molecular Formula | C₄H₇ClO₂[1][3] |

| Molecular Weight | 122.55 g/mol [1][4] |

| Canonical SMILES | COC(=O)Cl |

| InChI | 1S/C4H7ClO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m0/s1 |

| InChIKey | JLEJCNOTNLZCHQ-VKHMYHEASA-N |

Core Physical Properties: A Quantitative Overview

The physical characteristics of this compound are summarized in the table below. These values are critical for predicting its behavior under various experimental conditions, from reaction setup to purification and storage.

| Property | Value | Conditions |

| Appearance | Colorless to very faint yellow liquid[1] | Room Temperature |

| Boiling Point | 80 - 82 °C[1][5] | at 110 mmHg |

| 80 °C | at 120 mmHg[2] | |

| Melting Point | < -10 °C[6][7] | - |

| Density | 1.143 g/mL[1][5] | at 25 °C |

| 1.13 g/cm³ | at 20 °C[6] | |

| Refractive Index | n20/D 1.417[1][5] | at 20 °C |

| Specific Optical Rotation | [α]20/D -26°[1] | neat |

| [α]20/D -28° | neat[2] | |

| Flash Point | 32 °C[2] | - |

| 38 °C[7][8] | Closed Cup | |

| Solubility | Soluble in organic solvents; slightly soluble/immiscible in water[1][9][10][11] | - |

| Vapor Pressure | 30 hPa | at 20 °C[6] |

Experimental Methodologies and Field Insights

The accurate determination of physical properties is fundamental to chemical research. This section details the causality behind the experimental choices for characterizing this compound.

Stereochemical Integrity: Optical Rotation Measurement

Expertise & Experience: The biological efficacy of a chiral molecule is critically dependent on its enantiomeric purity. For this compound, its utility as a chiral building block is directly tied to its optical purity. Polarimetry is the foundational technique for confirming the stereochemical identity and assessing the enantiomeric excess of the material. The negative sign of the optical rotation (-26° to -28°, neat) is the defining characteristic of the (S)-enantiomer.[1][2] A deviation from this value would suggest either the presence of the (R)-enantiomer as a contaminant or other impurities.

Experimental Protocol: Polarimetry

-

Instrument Calibration: Calibrate the polarimeter using a standard quartz plate or a solvent blank (e.g., chloroform if the sample is diluted).

-

Sample Preparation: As the reference value is for the "neat" liquid, carefully fill the polarimeter cell (typically 1 dm length) with undiluted this compound, ensuring no air bubbles are present in the light path.

-

Temperature Control: Equilibrate the sample cell to the standard temperature of 20°C, as optical rotation is temperature-dependent.

-

Measurement: Place the cell in the polarimeter and take multiple readings of the optical rotation at the sodium D-line (589 nm).

-

Calculation: The observed rotation is the specific rotation for a neat liquid when using a 1 dm cell. Compare the experimental value to the literature value to confirm identity and estimate purity.

Workflow for Optical Rotation Measurement

Caption: General workflow for purification by vacuum distillation.

Identity and Quality Control: Refractive Index and Density

Expertise & Experience: The refractive index and density are intensive physical properties that serve as fast, reliable, and non-destructive methods for identity confirmation and quality control. [1]The refractive index, measured at 20°C using the sodium D-line (n20/D 1.417), is particularly sensitive to impurities. Similarly, the density (1.143 g/mL at 25°C) is a key specification. [1]These measurements are standard in industrial settings for batch-to-batch consistency verification.

Chemical and Chiral Purity: Gas Chromatography (GC)

Expertise & Experience: While the previously mentioned techniques are excellent for bulk property assessment, gas chromatography provides a more detailed view of purity. Using a standard nonpolar column, GC can separate this compound from residual solvents or reaction byproducts, allowing for quantitative purity assessment (typically >98%). [2]More importantly, by employing a chiral GC column, one can resolve the (S) and (R) enantiomers and precisely determine the enantiomeric excess (ee), which is often specified to be ≥97%. Experimental Protocol: Chiral Gas Chromatography

-

System Preparation: Install a suitable chiral capillary column (e.g., a cyclodextrin-based column) into the gas chromatograph. Set the appropriate temperature program for the oven, injector, and detector (e.g., Flame Ionization Detector - FID).

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., hexane or ethyl acetate).

-

Injection: Inject a small, precise volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Separation & Detection: The enantiomers are separated as they travel through the chiral column. The detector records the signal as each compound elutes.

-

Data Analysis: Integrate the peak areas for the (S) and (R) enantiomers in the resulting chromatogram. Calculate the enantiomeric excess using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

Workflow for Chiral GC Analysis

Caption: Workflow for enantiomeric excess determination by chiral GC.

Safety, Handling, and Storage

Trustworthiness: Ensuring the safety of laboratory personnel is paramount. This compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation. [2][4][7]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources. [2][8]Take precautionary measures against static discharge. [2]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place designated for flammable liquids. [1][2][6]Recommended storage temperatures are often refrigerated (≤ -20°C or 2-8°C) to maintain long-term stability and purity. [1]

Conclusion

The physical properties of this compound—from its specific optical rotation confirming its stereochemical identity to its boiling point guiding purification—are integral to its application as a high-value chiral intermediate. The experimental protocols outlined provide a framework for verifying these properties, ensuring the quality and consistency required in pharmaceutical and chemical research. Adherence to proper safety and handling procedures is essential for the responsible use of this important synthetic building block.

References

-

Multichem. Methyl-2-chloropropionate Dealer and Distributor. [Link]

-

LookChem. Cas 17639-93-9,Methyl 2-chloropropionate. [Link]

-

PubChem. Methyl 2-chloropropanoate, (R)-. [Link]

-

PubChem. Methyl 2-chloropropionate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl (S)-(-)-2-Chloropropionate | 73246-45-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Methyl 2-chloropropanoate, (R)- | C4H7ClO2 | CID 149593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-chloropropionate | C4H7ClO2 | CID 28659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-(-)-Methyl 2-chloropropionate | 73246-45-4 [chemicalbook.com]

- 6. Methyl 2-chloropropionate for synthesis 17639-93-9 [sigmaaldrich.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. Methyl 2-Chloropropionate | 17639-93-9 | TCI AMERICA [tcichemicals.com]

- 9. Methyl-2-chloropropionate Dealer and Distributor | Methyl-2-chloropropionate Supplier | Methyl-2-chloropropionate Stockist | Methyl-2-chloropropionate Importers [multichemindia.com]

- 10. CAS 17639-93-9: Methyl 2-chloropropionate | CymitQuimica [cymitquimica.com]

- 11. Page loading... [guidechem.com]

(S)-methyl 2-chloropropanoate CAS number 73246-45-4

An In-depth Technical Guide to (S)-methyl 2-chloropropanoate (CAS: 73246-45-4)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal chiral building block in modern organic synthesis. Characterized by its reactive α-chloro ester functionality and defined stereochemistry, this compound serves as a critical intermediate in the production of high-value chemicals. Its primary utility lies in the synthesis of stereospecific agrochemicals, particularly aryloxypropionic acid herbicides, where the (S)-enantiomer often exhibits significantly higher biological activity than its (R)-counterpart or the racemate.[1][2] This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, robust synthesis methodologies with a focus on stereochemical control, analytical validation techniques, key industrial applications, and essential safety protocols. The content is structured to deliver not just procedural steps but also the underlying scientific principles, empowering researchers to effectively utilize this versatile intermediate.

Physicochemical and Spectroscopic Profile

This compound is a colorless, clear liquid with an ether-like odor.[1] Its physical and chemical properties are well-documented, making it a reliable reagent in various synthetic applications. The defined stereocenter is the most critical feature, dictating its utility in asymmetric synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 73246-45-4 | [3][4][5] |

| Molecular Formula | C₄H₇ClO₂ | [4] |

| Molecular Weight | 122.55 g/mol | [4] |

| Appearance | Colorless, clear liquid | [1][6] |

| Boiling Point | 80-82 °C at 110 mmHg | [7] |

| Density | 1.143 g/mL at 25 °C | [7] |

| Refractive Index (n²⁰/D) | 1.417 | [7] |

| Optical Rotation ([α]²⁰/D) | -26° (neat) | |

| Flash Point | 32 °C (closed cup) | [6] |

| Storage Temperature | Recommended <15°C, some suppliers suggest -20°C | [5][6] |

Spectroscopic Data: The structure of this compound is routinely confirmed by standard spectroscopic methods.

-

¹H NMR (500MHz, CDCl₃): δ 4.41 (q, 1H, CH), 3.79 (s, 3H, OCH₃), 1.69 (d, 3H, CH₃).[8]

-

Infrared (IR, KBr, cm⁻¹): 3010, 2950, 1740 (C=O stretch), 1390, 1260, 1200, 860, 692 (C-Cl stretch).[8]

Synthesis Methodologies: Achieving Stereochemical Integrity

The industrial value of this compound is intrinsically linked to its enantiomeric purity. Therefore, synthesis strategies that preserve or establish the (S)-configuration are paramount. The most prevalent and economically viable approach is the directional synthesis from readily available chiral precursors.[1][8]

Core Principle: Stereospecific Chlorination with Inversion

A highly effective strategy involves the chlorination of an (R)-configured precursor, such as (R)-methyl lactate. This reaction typically proceeds via an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism, which results in a predictable inversion of stereochemistry at the chiral center, yielding the desired (S)-product with high optical purity.[10] The choice of chlorinating agent is critical to ensuring high yield and stereochemical fidelity. Vilsmeier reagents, generated from thionyl chloride (SOCl₂) or bis(trichloromethyl) carbonate (triphosgene) and a catalytic amount of N,N-dimethylformamide (DMF), are particularly effective for this transformation.[1][8]

Caption: Stereospecific synthesis of this compound.

Detailed Experimental Protocol: Synthesis from (R)-Methyl Lactate

This protocol is adapted from established methodologies utilizing a Vilsmeier reagent for stereospecific chlorination.[8]

Step 1: Preparation of Vilsmeier Reagent

-

To a 250 mL four-necked flask equipped with a mechanical stirrer, dropping funnel, and a nitrogen inlet, add thionyl chloride (71.4 g, 0.6 mol).

-

Cool the flask to 5-10 °C using an ice-water bath.

-

Slowly add dry N,N-dimethylformamide (DMF) (50.4 g, 0.69 mol) dropwise while maintaining the temperature below 30 °C. The reaction is exothermic.

-

After the addition is complete, stir the resulting colorless solution for 2 hours at room temperature to ensure complete formation of the reagent.

Step 2: Chlorination of (R)-Methyl Lactate

-

To the freshly prepared Vilsmeier reagent solution, add a small amount of dioxane (as a co-solvent) via the dropping funnel.

-

Slowly add (R)-methyl lactate dropwise to the mixed solution at a temperature of 20-30 °C. The molar ratio of (R)-methyl lactate to the Vilsmeier reagent should be approximately 1:1.1 to 1:1.4.[8]

-

After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 5-8 hours. Monitor the reaction progress by TLC or GC.

Step 3: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into ice-water to quench the excess reagent.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation (e.g., 80-82 °C at 110 mmHg) to obtain pure this compound.[7] A typical yield is in the range of 80-90% with an optical purity of >96% ee.[8]

Analytical Characterization and Quality Control

Ensuring the chemical identity and, most critically, the enantiomeric purity of this compound is essential for its application. A multi-step analytical workflow is employed for comprehensive quality control.

Workflow for Chiral Purity Analysis

The determination of enantiomeric excess (% ee) is the most important quality control parameter. Chiral Gas Chromatography (GC) is the industry-standard technique for this analysis, offering high resolution and accuracy.[11]

Caption: General workflow for determining enantiomeric purity via Chiral GC.

Detailed Protocol: Chiral Gas Chromatography for Enantiomeric Excess (% ee) Determination

1. Instrumentation and Column:

-

Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID).

-

Chiral Stationary Phase (CSP) Column: A capillary column with a cyclodextrin-based stationary phase is required. Modified β- and γ-cyclodextrins are highly effective for separating the enantiomers of methyl 2-chloropropanoate.[11][12] An example is a column like Rt-βDEXsm or equivalent.

2. Sample Preparation:

-

Prepare a dilute solution of the this compound sample (approx. 1 mg/mL) in a high-purity solvent such as hexane or dichloromethane.

-

Prepare a standard of the racemic methyl 2-chloropropanoate to confirm the retention times of both the (S) and (R) enantiomers.

3. GC Method Parameters (Example):

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 2-5 °C/min) to a final temperature (e.g., 180 °C). The exact program must be optimized for the specific column used to achieve baseline separation of the enantiomers.

-

Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

4. Data Analysis:

-

Identify the peaks corresponding to the (S) and (R) enantiomers by running the racemic standard.

-

Integrate the peak areas for both enantiomers in the sample chromatogram.

-

Calculate the enantiomeric excess using the formula: % ee = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Industrial Applications

The utility of this compound stems from the reactivity of its C-Cl bond, which is susceptible to nucleophilic substitution, allowing for the construction of more complex chiral molecules.[2][13]

-

Agrochemicals: This is the largest area of application. It is a key intermediate for producing aryloxyphenoxypropionate herbicides such as quizalofop, fenoxaprop, and cyhalofop-butyl.[1][2] The stereochemistry is crucial, as the herbicidal activity resides almost exclusively in one enantiomer, allowing for lower application rates and reduced environmental impact.[2]

-

Pharmaceuticals: It serves as a versatile chiral building block for the synthesis of active pharmaceutical ingredients (APIs).[7][14] The introduction of a specific stereocenter is a common strategy in modern drug design to enhance efficacy and reduce side effects.

-

Specialty Chemicals: The compound is also used in the synthesis of materials for the cosmetics, fragrance, and flavor industries.[2][14]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its hazardous properties.

Table 2: GHS Hazard Information

| Hazard Code | Description | Source(s) |

| H226 | Flammable liquid and vapor | [6][15] |

| H302 | Harmful if swallowed | [6] |

| H319 | Causes serious eye irritation | [6][15] |

| H373 | May cause damage to organs through prolonged or repeated exposure | [15] |

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.[6][16] Use explosion-proof electrical equipment.[16]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[17]

-

Ground and bond containers when transferring material to prevent static discharge.[6][16]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][17]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[17][18]

-

The recommended storage temperature is typically below 15 °C, with some suppliers advising storage at -20 °C for long-term stability and to maintain optical purity.[6]

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Expanding Applications of (S)-(-)-Methyl 2-chloropropionate in Agrochemicals and Specialty Chemicals. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Methyl (S)-(-)-2-Chloropropionate | CAS No : 73246-45-4. Retrieved from [Link]

- Google Patents. (2016). CN103232344A - Method for synthesizing S-2-methyl chloropropionate.

- Google Patents. (n.d.). CN102775303A - Method for preparing S-methyl 2-chloropropionate.

-

PubChem. (n.d.). Methyl 2-chloropropanoate, (R)-. Retrieved from [Link]

- Google Patents. (2012). CN102381969A - Preparation method of methyl (S)-2-chloropropionate.

- Google Patents. (n.d.). Process for the preparation of optically active 2-chloropropionic acid esters.

-

Multichem. (n.d.). Methyl-2-Chloropropionate Dealer and Distributor. Retrieved from [Link]

-

ResearchGate. (2025). Optical methyl 2-chloropropionate synthesis by decomposition of methyl 2-(chlorocarbonyloxy)propionate with hexaalkylguanidinium chloride hydrochloride. Retrieved from [Link]

-

ResearchGate. (2025). Separation of Enantiomers by Inclusion Gas Chromatography. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-chloropropionate. Retrieved from [Link]

-

ResearchGate. (n.d.). Chromatogram of methyl 2-bromo- propionate on column 3 at 60 °C. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 2‐(S)‐chloropropionate as the chiral source. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloropropionic acid methyl ester. Retrieved from [Link]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 2-chloro-, methyl ester. Retrieved from [Link]

-

Sdfine. (n.d.). METHYL-2-CHLOROPROPIONATE. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS RN 73246-45-4 | Fisher Scientific [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Methyl (S)-(-)-2-Chloropropionate | 73246-45-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. (S)-(-)-Methyl 2-chloropropionate | 73246-45-4 [chemicalbook.com]

- 8. CN103232344A - Method for synthesizing S-2-methyl chloropropionate - Google Patents [patents.google.com]

- 9. Methyl 2-chloropropanoate, (R)- | C4H7ClO2 | CID 149593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. EP0056981A1 - Process for the preparation of optically active 2-chloropropionic acid esters - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. gcms.cz [gcms.cz]

- 13. researchgate.net [researchgate.net]

- 14. Methyl-2-chloropropionate Dealer and Distributor | Methyl-2-chloropropionate Supplier | Methyl-2-chloropropionate Stockist | Methyl-2-chloropropionate Importers [multichemindia.com]

- 15. echemi.com [echemi.com]

- 16. echemi.com [echemi.com]

- 17. fishersci.com [fishersci.com]

- 18. Methyl 2-chloropropionate | 17639-93-9 [chemicalbook.com]

A Comprehensive Technical Guide to (S)-methyl 2-chloropropanoate: Structure, Stereochemistry, and Synthetic Strategies

Introduction

(S)-methyl 2-chloropropanoate is a crucial chiral building block in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its stereochemically defined structure allows for the precise construction of complex, enantiomerically pure molecules, which is paramount for achieving desired biological activity and minimizing off-target effects. This guide provides an in-depth analysis of the structure, stereochemistry, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.[1]

Molecular Structure and Physicochemical Properties

This compound, also known as (S)-(-)-2-chloropropionic acid methyl ester, is a halogenated ester with the chemical formula C₄H₇ClO₂.[1] The molecule features a central chiral carbon atom at the second position of the propanoate chain, bonded to a chlorine atom, a methyl group, a carboxyl group, and a hydrogen atom.

IUPAC Nomenclature and CAS Registry

-

IUPAC Name: methyl (2S)-2-chloropropanoate[3]

-

CAS Number: 73246-45-4

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and use in chemical reactions.

| Property | Value | References |

| Molecular Weight | 122.55 g/mol | [1] |

| Appearance | Colorless to very faint yellow liquid | [1] |

| Boiling Point | 80-82 °C at 110 mmHg | [1][4] |

| Density | 1.143 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.417 | [4][5] |

| Optical Rotation ([α]20/D) | -26° (neat) | [1][5] |

| Solubility | Soluble in organic solvents, insoluble in water | [1][6] |

The Critical Role of Stereochemistry

The biological activity of many pharmaceuticals and agrochemicals is intrinsically linked to their three-dimensional structure. The presence of a single stereocenter in this compound makes it a valuable precursor for introducing chirality into a target molecule.

Assigning the (S)-Configuration: Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of the chiral center is designated as (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. This systematic approach ensures unambiguous communication of the molecule's stereochemistry.

Step-by-Step CIP Priority Assignment for this compound:

-

Identify the Chiral Center: The carbon atom at position 2, bonded to four different substituents (Cl, COOCH₃, CH₃, and H), is the stereocenter.

-

Assign Priorities: Priorities are assigned based on the atomic number of the atoms directly attached to the chiral center. Higher atomic numbers receive higher priority.

-

Priority 1: Chlorine (Cl, atomic number 17)

-

Priority 2: The carbon of the methoxycarbonyl group (-COOCH₃), as it is bonded to two oxygen atoms.

-

Priority 3: The carbon of the methyl group (-CH₃).

-

Priority 4: Hydrogen (H, atomic number 1).

-

-

Orient the Molecule: The molecule is oriented in three-dimensional space so that the lowest priority group (H) points away from the viewer.

-

Determine the Direction: With the lowest priority group in the back, the direction from the highest priority group (1) to the second highest (2) to the third highest (3) is determined. For this compound, this direction is counter-clockwise, hence the designation (S) from the Latin sinister for left.

Caption: Cahn-Ingold-Prelog priority assignment for this compound.

Synthetic Methodologies

The synthesis of enantiomerically pure this compound is a key focus in its production. Several strategies have been developed to achieve high optical purity.[7]

Directional Synthesis from Chiral Precursors

This is one of the most common and cost-effective methods, utilizing readily available chiral starting materials.[7][8] A prominent example is the synthesis from methyl lactate.

Protocol: Synthesis of this compound from (R)-methyl lactate with Inversion of Stereochemistry

This method leverages a nucleophilic substitution reaction where the stereochemistry at the chiral center is inverted. The use of a Vilsmeier reagent is a modern approach for this transformation.[4][8]

-

Preparation of the Vilsmeier Reagent:

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere, add thionyl chloride.

-

Cool the vessel to 0-10°C using an ice bath.

-

Slowly add N,N-dimethylformamide (DMF) dropwise while maintaining the temperature.

-

Stir the mixture for 1-2 hours to form the Vilsmeier reagent solution.[8]

-

-

Chlorination of (R)-methyl lactate:

-

To the freshly prepared Vilsmeier reagent, add a solvent such as dioxane.[8]

-

Slowly add (R)-methyl lactate dropwise to the reaction mixture, maintaining a controlled temperature (typically 50-60°C).[8]

-

The molar ratio of (R)-methyl lactate to the Vilsmeier reagent is typically in the range of 1:1.1 to 1:1.4.[8]

-

Allow the reaction to proceed with stirring for 5-8 hours.[8]

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture.

-

Wash the organic layer with water and brine to remove any remaining DMF and salts.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure this compound.

-

Caption: Synthetic workflow for this compound from (R)-methyl lactate.

Kinetic Resolution of Racemic Methyl 2-chloropropanoate

Kinetic resolution is a powerful technique that relies on the differential reaction rates of enantiomers with a chiral catalyst or enzyme. This method is particularly useful for separating racemic mixtures.

Protocol: Enzymatic Kinetic Resolution

This protocol utilizes an esterase to selectively hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer.

-

Reaction Setup:

-

Prepare a buffered aqueous solution (e.g., phosphate buffer) at the optimal pH for the chosen esterase.

-

Add the racemic methyl 2-chloropropanoate to the buffer.

-

Introduce the esterase (e.g., from a microbial source).[9]

-

-

Enzymatic Hydrolysis:

-

Maintain the reaction at a constant temperature (typically 25-40°C) with gentle stirring.

-

Monitor the reaction progress by periodically analyzing the enantiomeric excess (e.e.) of the remaining ester and the conversion.[9]

-

-

Separation and Isolation:

-

Once the desired e.e. is reached (ideally at ~50% conversion for maximum theoretical e.e. of the remaining ester), stop the reaction by denaturing the enzyme (e.g., by pH change or solvent addition).

-

Extract the unreacted this compound with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The hydrolyzed (R)-2-chloropropionic acid will remain in the aqueous layer.

-

Wash, dry, and concentrate the organic layer to isolate the enriched this compound.

-

Further purification may be achieved by distillation.

-

Analytical Techniques for Enantiomeric Purity Determination

The assessment of enantiomeric purity is critical to ensure the quality of this compound for its intended applications. Chiral chromatography is the primary method for this analysis.

Chiral Gas Chromatography (GC)

Chiral GC is a highly effective technique for separating and quantifying enantiomers. It utilizes a capillary column coated with a chiral stationary phase (CSP).

Principle of Separation:

The enantiomers of methyl 2-chloropropanoate interact diastereomerically with the chiral stationary phase. These transient, non-covalent interactions (e.g., hydrogen bonding, dipole-dipole interactions, and steric hindrance) have different strengths for each enantiomer, leading to different retention times. The enantiomer that interacts more strongly with the CSP will have a longer retention time. The enantiomeric excess (e.e.) can be calculated from the relative peak areas of the two enantiomers.

A typical result would show two separated peaks on the chromatogram, one for the (S)-enantiomer and one for the (R)-enantiomer. The percentage of each can be determined by integrating the peak areas.

Applications in Drug Development and Agrochemicals

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1][7][10]

-

Agrochemicals: It is a key raw material for the synthesis of aryloxypropionic acid herbicides.[7] The stereochemistry is crucial as often only one enantiomer possesses the desired herbicidal activity, while the other may be inactive or even detrimental.

-

Pharmaceuticals: This chiral building block is used in the synthesis of various active pharmaceutical ingredients (APIs).[1][10] Its reactive nature allows for nucleophilic substitution of the chlorine atom to introduce a variety of functional groups with retention or inversion of configuration, depending on the reaction mechanism. An example includes its use in the preparation of therapeutic agents for conditions like rheumatoid arthritis.[4]

-

Polymer Chemistry: It can act as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP).

Safety and Handling

This compound is a flammable liquid and vapor and causes serious eye irritation.[3][5] It is also harmful if swallowed. Proper safety precautions are essential when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[5][11]

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces.[11] Use only non-sparking tools and take precautionary measures against static discharge. Handle in a well-ventilated area.[11]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[5][11]

Conclusion

This compound is a fundamentally important chiral synthon with broad applications in the chemical industry. A thorough understanding of its structure, stereochemistry, and synthetic routes is essential for its effective use in the development of new pharmaceuticals and agrochemicals. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this valuable chiral intermediate.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135535, Methyl 2-chloropropanoate, (S)-. Retrieved from PubChem. [Link]

- Google Patents. (2016). CN103232344A - Method for synthesizing S-2-methyl chloropropionate.

- Google Patents. (2012). CN102775303A - Method for preparing S-methyl 2-chloropropionate.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 149593, Methyl 2-chloropropanoate, (R)-. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28659, Methyl 2-chloropropionate. Retrieved from PubChem. [Link]

- Google Patents. (2012). CN102381969A - Preparation method of methyl (S)-2-chloropropionate.

-

ResearchGate. (n.d.). Process of reaction time on the resolution of (±)-methyl.... Retrieved from ResearchGate. [Link]

-

ResearchGate. (2025). Optical methyl 2-chloropropionate synthesis by decomposition of methyl 2-(chlorocarbonyloxy)propionate with hexaalkylguanidinium chloride hydrochloride. Retrieved from ResearchGate. [Link]

-

LookChem. (n.d.). Cas 17639-93-9,Methyl 2-chloropropionate. Retrieved from LookChem website. [Link]

-

ResearchGate. (n.d.). Methyl 2‐(S)‐chloropropionate as the chiral source. Retrieved from ResearchGate. [Link]

-

Multichem. (n.d.). Methyl-2-chloropropionate Dealer and Distributor. Retrieved from Multichem website. [Link]

-

National Institute of Standards and Technology. (n.d.). Propanoic acid, 2-chloro-, methyl ester. Retrieved from NIST WebBook. [Link]

-

Fengchen Group Co., Ltd. (n.d.). Methyl 2-chloropropionate BP EP USP CAS 17639-93-9. Retrieved from Fengchen website. [Link]

-

Heben Pesticide and Chemicals Co., Ltd. (n.d.). Methyl 2-chloropropionate. Retrieved from Heben Pesticide website. [Link]

-

S D Fine-Chem Limited. (n.d.). METHYL-2-CHLOROPROPIONATE. Retrieved from Sdfine website. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN102775303A - Method for preparing S-methyl 2-chloropropionate - Google Patents [patents.google.com]

- 3. Methyl 2-chloropropanoate, (S)- | C4H7ClO2 | CID 135535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-(-)-Methyl 2-chloropropionate | 73246-45-4 [chemicalbook.com]

- 5. (-)-Methyl (S)-2-chloropropionate 98 73246-45-4 [sigmaaldrich.com]

- 6. Methyl 2-chloropropionate | C4H7ClO2 | CID 28659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. CN103232344A - Method for synthesizing S-2-methyl chloropropionate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Methyl-2-chloropropionate Dealer and Distributor | Methyl-2-chloropropionate Supplier | Methyl-2-chloropropionate Stockist | Methyl-2-chloropropionate Importers [multichemindia.com]

- 11. fishersci.com [fishersci.com]

Introduction: The Significance of (S)-methyl 2-chloropropanoate as a Chiral Building Block

An In-depth Technical Guide to (S)-methyl 2-chloropropanoate for Researchers and Drug Development Professionals

This compound is a versatile chiral building block of significant interest in the pharmaceutical and agrochemical industries.[1] As a halogenated ester, its reactivity is centered around the ester group and the chlorine atom at the alpha position, making it a valuable intermediate for a wide range of chemical transformations.[2][3] The stereochemistry of this compound is crucial, as the biological activity of many complex molecules is dependent on their specific enantiomeric form.[1][4] This guide provides an in-depth overview of this compound, covering its nomenclature, physicochemical properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in drug development.

Nomenclature and Chemical Identification

Precise identification of chemical compounds is paramount in scientific research. This compound is known by several synonyms and is cataloged under various registry numbers.

| Identifier Type | Value | Source |

| IUPAC Name | methyl (2S)-2-chloropropanoate | [5] |

| CAS Number | 73246-45-4 | [1][5][6][7] |

| Molecular Formula | C4H7ClO2 | [1][5] |

| Molecular Weight | 122.55 g/mol | [1][5][7] |

| InChI Key | JLEJCNOTNLZCHQ-VKHMYHEASA-N | [7] |

| SMILES String | COC(=O)Cl | [7] |

| EC Number | 412-470-8 | [7] |

| MDL Number | MFCD00062941 | [1][7] |

Common Synonyms:

-

(S)-(-)-2-Chloropropionic Acid Methyl Ester[1]

-

Methyl (S)-(-)-2-chloropropionate[1]

-

Propanoic acid, 2-chloro-, methyl ester, (2S)-[5]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic characteristics of this compound are essential for its handling, reaction monitoring, and quality control.

Table of Physicochemical Properties:

| Property | Value | Source |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 80-82 °C at 110-120 mmHg | [1][6][7] |

| Density | 1.143 g/mL at 25 °C | [1][6][7] |

| Refractive Index | n20/D 1.417 | [6][7] |

| Specific Rotation | [α]20/D -26° to -28° (neat) | [1][7] |

| Flash Point | 32 °C | |

| Storage Temperature | -20°C to 30°C (varies by supplier) | [7][8] |

Spectroscopic Data: Spectroscopic data is critical for confirming the structure and purity of the compound.

-

¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available and can be found in various databases such as PubChem and ChemicalBook.[5][9][10] These spectra are essential tools for chemists to verify the identity and purity of the material before its use in synthetic pathways.

Synthesis Methodologies: Achieving High Enantiomeric Purity

The synthesis of enantiomerically pure this compound is a key challenge. The primary methods employed are directional synthesis from chiral precursors, resolution of racemic mixtures, and asymmetric synthesis.[11] The most common and cost-effective approach is the directional synthesis using readily available chiral starting materials.[11]

One prevalent method involves the chlorination of (R)-methyl lactate with inversion of stereochemistry. This is often achieved using a Vilsmeier reagent, which is a mild and effective chlorinating agent for alcoholic hydroxyl groups.[11][12]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl-2-chloropropionate Dealer and Distributor | Methyl-2-chloropropionate Supplier | Methyl-2-chloropropionate Stockist | Methyl-2-chloropropionate Importers [multichemindia.com]

- 3. Page loading... [guidechem.com]

- 4. CN102381969A - Preparation method of methyl (S)-2-chloropropionate - Google Patents [patents.google.com]

- 5. Methyl 2-chloropropanoate, (S)- | C4H7ClO2 | CID 135535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-(-)-Methyl 2-chloropropionate | 73246-45-4 [chemicalbook.com]

- 7. (-)-(S)-2-氯丙酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Methyl 2-chloropropionate | 17639-93-9 [chemicalbook.com]

- 9. Methyl 2-chloropropionate(17639-93-9) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Page loading... [guidechem.com]

- 12. CN103232344A - Method for synthesizing S-2-methyl chloropropionate - Google Patents [patents.google.com]

Introduction: The Strategic Importance of a Chiral Building Block

An In-depth Technical Guide to (S)-(-)-2-Chloropropionic Acid Methyl Ester for Advanced Research and Development

(S)-(-)-2-Chloropropionic acid methyl ester, a seemingly simple halogenated ester, is a cornerstone chiral building block in modern synthetic chemistry. Its significance extends far beyond its modest molecular weight, serving as a critical intermediate in the synthesis of a wide array of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries.[1][2][3] The specific stereochemistry at the C-2 position, designated as (S), is frequently the linchpin that dictates the biological activity and efficacy of the final active ingredient.[1] This guide provides an in-depth exploration of its properties, synthesis, analysis, and handling, tailored for researchers, scientists, and drug development professionals who demand both technical precision and practical, field-proven insights.

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of (S)-(-)-2-Chloropropionic acid methyl ester is paramount for its effective use in synthesis, dictating everything from reaction setup to purification strategy. The compound is a colorless to very faint yellow liquid with a characteristic ether-like odor.[1][2][4]

Quantitative Data Summary

For ease of reference, the key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 73246-45-4 | [1][5] |

| Molecular Formula | C₄H₇ClO₂ | [1][6] |

| Molecular Weight | 122.55 g/mol | [1][6] |

| Appearance | Colorless to very faint yellow liquid | [1][5] |

| Density | 1.143 g/mL at 25 °C | [1][7] |

| Boiling Point | 80 - 82 °C at 110 mmHg | [1][7] |

| Refractive Index (n²⁰/D) | 1.417 | [1][7] |

| Specific Optical Rotation ([α]²⁰/D) | -26° (neat) | [1] |

| Flash Point | 36 °C | [8] |

| Autoignition Temperature | 430 °C | [8][9] |

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and purity assessment.

-

¹H NMR: The proton NMR spectrum provides a clear signature for the molecule's structure. Key expected shifts include a doublet for the C-2 proton, a quartet for the methyl protons at C-3, and a singlet for the ester methyl protons.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is useful for confirming the molecular weight and identifying characteristic fragmentation patterns.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group.[11]

Synthesis Strategies: Achieving Enantiopurity

The synthesis of enantiomerically pure (S)-(-)-2-Chloropropionic acid methyl ester is a critical challenge. The choice of synthetic route is often a trade-off between cost, scalability, and the desired level of optical purity. Two primary strategies dominate the landscape: stereospecific synthesis from a chiral pool starting material and resolution of a racemic mixture.

Strategy 1: Stereospecific Synthesis from the Chiral Pool

This approach leverages readily available, enantiopure natural products. The key advantage is the direct formation of the desired stereoisomer, avoiding costly resolution steps.

-

From L-Alanine: A classic and reliable method involves the diazotization of L-alanine.[12] This reaction proceeds with retention of configuration at the chiral center, yielding (S)-2-chloropropionic acid, which is subsequently esterified.[13][14] The causality here lies in the Sɴi-like mechanism of the diazotization in the presence of chloride ions, where the departing nitrogen molecule and the incoming chloride nucleophile are oriented on the same side of the chiral carbon.

-

From (R)-Methyl Lactate (Inversion Chemistry): An alternative, industrially relevant route starts with (R)-methyl lactate.[2] The hydroxyl group is converted to a chloro group using a suitable chlorinating agent, such as a Vilsmeier reagent (prepared from reagents like bis(trichloromethyl)carbonate and DMF/DMAc).[2][7][15] This reaction proceeds via an Sɴ2 mechanism, resulting in a complete inversion of stereochemistry at the chiral center, thus converting the (R) starting material into the desired (S) product. The use of a Vilsmeier-type reagent is advantageous as it provides a mild and effective way to activate the hydroxyl group for nucleophilic substitution by chloride.

Caption: Sɴ2 inversion pathway from (R)-Methyl Lactate.

Strategy 2: Kinetic Resolution

Kinetic resolution separates enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or enzyme.

-

Enzymatic Hydrolysis: Lipases and esterases can be employed to selectively hydrolyze one enantiomer of racemic methyl 2-chloropropionate, leaving the other enantiomer unreacted and thus enriched.[14][16] For instance, specific microbial esterases can hydrolyze the (R)-ester, allowing for the isolation of the desired (S)-ester.[16] This is a self-validating system because the biological catalyst's inherent chirality dictates the stereochemical outcome.

-

Diastereomeric Salt Formation: The racemic acid (obtained by hydrolysis of the racemic ester) can be resolved by forming diastereomeric salts with a chiral amine resolving agent, such as an optically active 1-(1-naphthyl)ethylamine.[17] The resulting diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization. The desired (S)-acid is then liberated and re-esterified.

Quality Control and Analytical Protocols

Rigorous analytical control is non-negotiable to ensure the chemical and optical purity of (S)-(-)-2-Chloropropionic acid methyl ester, as impurities can have a profound impact on subsequent reactions and the biological activity of the final product.

Visualizing the Quality Control Workflow

Caption: Standard Quality Control workflow for batch release.

Protocol 1: Purity Determination by Gas Chromatography (GC)

This protocol outlines a standard method for determining the chemical purity and identifying potential volatile impurities.

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A standard non-polar capillary column (e.g., DB-1, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

-

Temperatures:

-

Injector: 250 °C

-

Detector: 280 °C

-

-

Oven Program:

-

Initial Temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 200 °C.

-

Hold: Hold at 200 °C for 5 minutes.

-

-

Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Injection: Inject 1 µL of the prepared sample.

-

Analysis: The purity is calculated based on the relative peak area percentage of the main component compared to all other peaks in the chromatogram.

Protocol 2: Enantiomeric Purity (ee%) by Chiral HPLC/GC

Determining the enantiomeric excess (ee%) is crucial. The choice between HPLC and GC depends on the available chiral stationary phases.

-

Instrumentation: HPLC with a UV detector or a GC with an FID.

-

Chiral Column: A specialized column designed for separating enantiomers (e.g., a cyclodextrin-based column for GC or a chiral stationary phase like Chiralcel OD-H for HPLC).

-

Mobile Phase (for HPLC): A mixture of hexane and isopropanol (e.g., 98:2 v/v) at a flow rate of 1.0 mL/min. Note: This must be optimized for the specific column used.

-

Oven Temperature (for GC): An isothermal program (e.g., 100 °C) is often sufficient. Note: This must be optimized.

-

Sample Preparation: Prepare a dilute solution (e.g., 0.5 mg/mL) in the mobile phase or a suitable volatile solvent.

-

Detection (HPLC): UV detection at a low wavelength (e.g., 210 nm).

-

Analysis: The two enantiomers will have different retention times. The enantiomeric excess is calculated using the formula: ee% = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100. A purity of ≥96.5% is often cited.[1]

Applications in Drug Development and Agrochemicals

The utility of (S)-(-)-2-Chloropropionic acid methyl ester is demonstrated by its role as a precursor to numerous commercial products.

-

Pharmaceuticals: It is a key intermediate for synthesizing compounds where the propionate moiety is a core structural feature.[3][18] Its reactivity allows for nucleophilic displacement of the chloride or modification at the ester group, enabling the construction of more complex chiral molecules.[1] It has been used in the development of therapeutic agents for conditions like rheumatoid arthritis.[7]

-

Agrochemicals: This compound is of paramount importance in the synthesis of aryloxyphenoxypropionate herbicides (the "fop" family of herbicides).[2][3] The herbicidal activity of these compounds is often highly dependent on the (S)-stereochemistry, making enantiopure starting materials essential for creating products that are more effective at lower application rates and have a better environmental profile.[2]

Safety, Handling, and Storage

Proper handling and storage are critical due to the hazardous nature of this compound.

-

Hazards: (S)-(-)-2-Chloropropionic acid methyl ester is a flammable liquid and vapor.[5] It is harmful if swallowed and causes serious eye irritation.[5] It can also cause skin burns and is a lachrymator (causes tearing).[8] Vapors may form explosive mixtures with air.[8]

-

Personal Protective Equipment (PPE): Always work in a chemical fume hood.[8] Wear appropriate protective gloves, safety glasses or goggles, and a lab coat.[19] For operations with a risk of significant exposure, a NIOSH-approved respirator should be used.[8]

-

Handling: Use spark-proof tools and explosion-proof equipment.[8] Avoid contact with skin, eyes, and clothing.[20] Keep away from heat, sparks, and open flames.[5] Ground and bond containers when transferring material to prevent static discharge.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammables.[8][20] Protect from moisture.[8] Incompatible materials include strong oxidizing agents, reducing agents, acids, and bases.[19]

Conclusion

(S)-(-)-2-Chloropropionic acid methyl ester is more than a simple reagent; it is an enabling tool for the creation of complex, stereochemically defined molecules that are vital to human health and agriculture. A thorough understanding of its properties, synthetic origins, and analytical characterization, as presented in this guide, is essential for any scientist aiming to leverage its full potential. By adhering to rigorous protocols and appreciating the causality behind synthetic and analytical choices, researchers can confidently and safely incorporate this valuable chiral building block into their development programs.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 28659, Methyl 2-chloropropionate. [Link]

- Google Patents. CN102381969A - Preparation method of methyl (S)

- Google Patents. JPS6013736A - Optical resolution of (+-)-2-chloropropionic acid.

-

ResearchGate. Process of reaction time on the resolution of (±)-methyl 2-chloropropinate by EST12–7. [Link]

-

Organic Syntheses. (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. [Link]

-

SpectraBase. 2-Chloropropionic acid methyl ester. [Link]

-

LookChem. METHYL-2-CHLOROPROPIONATE. [Link]

-

Multichem. Methyl-2-chloropropionate Dealer and Distributor. [Link]

-

LookChem. Methyl 2-chloropropionate. [Link]

-

Wikipedia. 2-Chloropropionic acid. [Link]

-

NIST. Propanoic acid, 2-chloro-, methyl ester. [Link]

- Google Patents.

-

NIST. Mass Spectrum of Propanoic acid, 2-chloro-, methyl ester. [Link]

-

NIST. (S)-(-)-2-Chloropropionic acid. [Link]

-

SpectraBase. 2-Chloropropionic acid methyl ester - 17O NMR. [Link]

- Google Patents.

-

Heben Pesticide. Methyl 2-chloropropionate. [Link]

-

MDPI. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. [Link]

-

precisionFDA. 2-CHLOROPROPIONIC ACID, (+)-. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11734, 2-Chloropropionic acid. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. Methyl-2-chloropropionate Dealer and Distributor | Methyl-2-chloropropionate Supplier | Methyl-2-chloropropionate Stockist | Methyl-2-chloropropionate Importers [multichemindia.com]

- 4. Methyl 2-chloropropionate - HEBEN [hb-p.com]

- 5. Methyl (S)-(-)-2-Chloropropionate | 73246-45-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. Propanoic acid, 2-chloro-, methyl ester [webbook.nist.gov]

- 7. (S)-(-)-Methyl 2-chloropropionate | 73246-45-4 [chemicalbook.com]

- 8. 2-Chloropropionic acid methyl ester(17639-93-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. Methyl 2-chloropropionate for synthesis 17639-93-9 [sigmaaldrich.com]

- 10. Propanoic acid, 2-chloro-, methyl ester [webbook.nist.gov]

- 11. Methyl 2-chloropropionate | C4H7ClO2 | CID 28659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Chloropropionic acid - Wikipedia [en.wikipedia.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. (S)-(-)-2-Chloropropionic acid synthesis - chemicalbook [chemicalbook.com]

- 15. CN103232344A - Method for synthesizing S-2-methyl chloropropionate - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. JPS6013736A - Optical resolution of (+-)-2-chloropropionic acid - Google Patents [patents.google.com]

- 18. Cas 17639-93-9,Methyl 2-chloropropionate | lookchem [lookchem.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. fishersci.com [fishersci.com]

Spectroscopic Data for (S)-methyl 2-chloropropanoate: A Technical Guide

Introduction

(S)-methyl 2-chloropropanoate is a chiral molecule of significant interest in organic synthesis, often serving as a versatile building block for the introduction of a stereogenic center in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the presence of a reactive chlorine atom at the α-position to a carbonyl group, making it susceptible to nucleophilic substitution, and an ester functionality that can be further manipulated. This guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to aid researchers in its identification and characterization.

It is important to note that while this guide focuses on the (S)-enantiomer, its NMR and IR spectra are identical to those of its (R)-enantiomer and the racemic mixture. Chiral discrimination using these techniques typically requires the use of a chiral auxiliary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual nuclei. For this compound, both ¹H and ¹³C NMR are routinely employed for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the three different types of protons in the molecule.

| Signal | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |

| 1 | ~1.7 | Doublet | ~7.0 | -CHH ₃ |

| 2 | ~3.8 | Singlet | - | -OCH ₃ |

| 3 | ~4.5 | Quartet | ~7.0 | -CH Cl- |

Interpretation:

-

-CHH₃ Protons (Signal 1): The three protons of the methyl group attached to the chiral center are chemically equivalent and appear as a doublet at approximately 1.7 ppm. The splitting into a doublet is due to coupling with the single adjacent proton on the chiral carbon (-CHCl-). The typical coupling constant for this interaction is around 7.0 Hz.

-

-OCH₃ Protons (Signal 2): The three protons of the methyl ester group are also chemically equivalent and, having no adjacent protons to couple with, appear as a sharp singlet at around 3.8 ppm.

-

-CHCl- Proton (Signal 3): The single proton on the chiral carbon is deshielded by the adjacent electron-withdrawing chlorine atom and carbonyl group, causing its signal to appear further downfield at approximately 4.5 ppm. This proton is coupled to the three protons of the adjacent methyl group, resulting in a quartet (a 1:3:3:1 pattern) with a coupling constant of about 7.0 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct signals are expected.

| Signal | Chemical Shift (δ) / ppm | Assignment |

| 1 | ~21 | -C H₃ |

| 2 | ~53 | -OC H₃ |

| 3 | ~55 | -C HCl- |

| 4 | ~170 | -C =O |

Interpretation:

-

-CH₃ Carbon (Signal 1): The carbon of the methyl group attached to the chiral center is the most upfield signal, typically appearing around 21 ppm.

-

-OCH₃ Carbon (Signal 2): The carbon of the methyl ester group appears at approximately 53 ppm.

-

-CHCl- Carbon (Signal 3): The chiral carbon, directly attached to the electron-withdrawing chlorine atom, is significantly deshielded and resonates at around 55 ppm.

-

-C=O Carbon (Signal 4): The carbonyl carbon of the ester group is the most deshielded carbon in the molecule, with its signal appearing far downfield at approximately 170 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the carbonyl group and C-O and C-Cl bonds.

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| ~1750 | Strong | C=O stretch (ester) |

| ~1200 | Strong | C-O stretch (ester) |

| ~700 | Medium-Strong | C-Cl stretch |

| ~2950-3000 | Medium | C-H stretch (aliphatic) |

Interpretation:

-

C=O Stretch: A strong, sharp absorption band around 1750 cm⁻¹ is a definitive indicator of the carbonyl group in the ester functionality.

-

C-O Stretch: A strong absorption band in the region of 1200 cm⁻¹ corresponds to the stretching vibration of the C-O single bond of the ester.

-

C-Cl Stretch: The presence of a carbon-chlorine bond is indicated by a medium to strong absorption band typically found in the 700 cm⁻¹ region.

-

C-H Stretch: The absorption bands in the 2950-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the methyl groups.

Experimental Protocols

The following are general protocols for acquiring NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phase and baseline corrections.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (e.g., 1024 scans or more).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Process the data with a line broadening factor of 1-2 Hz.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

ATR (Attenuated Total Reflectance): Place a drop of the liquid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty salt plates or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

-

PubChem. Methyl 2-chloropropanoate, (R)-. [Link]

-

PubChem. Methyl 2-chloropropionate. [Link]

-

SpectraBase. 2-Chloropropionic acid methyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. 2-Chloropropionic acid methyl ester. [Link]

- Google Patents.

-

LookChem. Cas 17639-93-9,Methyl 2-chloropropionate. [Link]

-

NIST. Propanoic acid, 2-chloro-, methyl ester. [Link]

-

Matrix Fine Chemicals. METHYL 2-CHLOROPROPANOATE | CAS 17639-93-9. [Link]

Sources

The Solubility Profile of (S)-methyl 2-chloropropanoate in Organic Solvents: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Foreword

(S)-methyl 2-chloropropanoate is a pivotal chiral building block in the synthesis of a multitude of pharmaceutical and agrochemical agents.[1] Its stereospecific configuration is crucial for the biological activity of the target molecules. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulations. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, blending theoretical principles with practical experimental guidance to empower researchers, scientists, and drug development professionals in their daily work. While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, this guide establishes a robust framework for predicting and experimentally determining this critical parameter.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. These properties dictate the nature and strength of intermolecular interactions with solvent molecules.

| Property | Value | Source |

| Molecular Formula | C₄H₇ClO₂ | |

| Molecular Weight | 122.55 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | Approximately 1.143 g/mL at 25 °C | [1] |

| Boiling Point | 80-82 °C at 110 mmHg | [1] |

| Refractive Index | Approximately 1.417 at 20 °C | [1] |

| Chirality | Contains a stereocenter at the C2 position, existing as the (S) enantiomer. | |

| Water Solubility | Immiscible or slightly soluble. | [2][3][4][5][6][7][8][9][10] |

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key structural features influencing its solubility are:

-

The Ester Functional Group (-COOCH₃): This group imparts polarity to the molecule due to the electronegativity difference between the carbon and oxygen atoms, creating a dipole moment. It can act as a hydrogen bond acceptor.

-

The Chlorine Atom (-Cl): The electronegative chlorine atom further contributes to the molecule's polarity and can participate in dipole-dipole interactions.

-

The Alkyl Backbone (CH₃CH-): This portion of the molecule is nonpolar and will primarily engage in weaker van der Waals forces (London dispersion forces).

The interplay of these features results in a molecule of moderate polarity.

Caption: Intermolecular interactions governing solubility.

Qualitative Solubility Profile

Based on its molecular structure and the principles of intermolecular forces, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made. It is generally expected to be readily soluble in a range of common organic solvents.[1][2]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar Solvents | Methanol, Ethanol, Isopropanol | High | The polar hydroxyl group of the alcohol can interact favorably with the polar ester and chloro groups of the solute through dipole-dipole interactions. The alkyl chains of both solute and solvent will interact via van der Waals forces. |

| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Dichloromethane | High | These solvents have significant dipole moments that can engage in strong dipole-dipole interactions with the polar functionalities of this compound.[2] |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to High | The polarizability of the aromatic ring allows for induced dipole interactions with the polar groups of the solute, in addition to van der Waals forces between the nonpolar components. |

| Aliphatic Hydrocarbons | Heptane, Hexane | Low to Moderate | These are nonpolar solvents, and the primary interactions with the solute will be weaker van der Waals forces. The polar nature of the ester and chloro groups will limit solubility compared to more polar solvents. |

Experimental Determination of Solubility: A Step-by-Step Protocol

For precise quantitative data, experimental determination is essential. The isothermal shake-flask method is a reliable and widely accepted technique for determining the solubility of a liquid in a solvent.

Caption: Workflow for experimental solubility determination.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Thermostatically controlled water bath or shaker

-

Glass vials with screw caps

-

Calibrated pipettes and syringes

-

Analytical balance

-

Centrifuge

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector and column

Procedure

-

Preparation: Accurately prepare stock solutions of this compound in the chosen solvent at several known concentrations to be used for calibration.

-

Equilibration: Place a known volume of the solvent into a glass vial and allow it to equilibrate to the desired temperature in the thermostatically controlled bath for at least 30 minutes.

-

Addition of Solute: Add a small, accurately measured amount of this compound to the solvent. Cap the vial tightly and shake vigorously.

-

Observation of Saturation: Continue adding small increments of the solute, allowing the mixture to equilibrate after each addition, until a persistent second phase (cloudiness or a distinct liquid layer) is observed, indicating that the saturation point has been reached.

-

Equilibration of Saturated Solution: Allow the saturated solution to equilibrate with the excess solute for an extended period (e.g., 24 hours) with continuous agitation to ensure thermodynamic equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the phases to separate. If necessary, centrifuge the vial to facilitate the separation of the undissolved solute.

-

Sample Collection: Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe fitted with a chemically inert filter to remove any undissolved microdroplets.

-

Analysis: Accurately dilute the collected sample with the pure solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the concentration of this compound.

-

Data Reporting: Express the solubility as grams of solute per 100 mL of solvent ( g/100 mL) or in molarity (mol/L) at the specified temperature. Repeat the experiment at different temperatures to understand the temperature dependence of solubility.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: For most liquid-liquid systems, solubility increases with temperature. However, this is not always the case, and experimental verification is necessary.

-

Solvent Polarity: As discussed, the closer the polarity of the solvent to that of this compound, the higher the expected solubility.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is crucial for obtaining accurate data.

-